Cas no 2172631-99-9 (3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-enamido-2-phenylpropanoic acid)

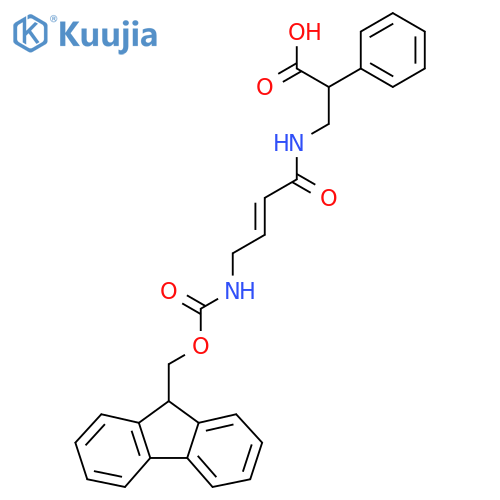

2172631-99-9 structure

商品名:3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-enamido-2-phenylpropanoic acid

3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-enamido-2-phenylpropanoic acid 化学的及び物理的性質

名前と識別子

-

- 3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-enamido-2-phenylpropanoic acid

- 2172631-99-9

- EN300-1511184

- 3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-2-enamido]-2-phenylpropanoic acid

-

- インチ: 1S/C28H26N2O5/c31-26(30-17-24(27(32)33)19-9-2-1-3-10-19)15-8-16-29-28(34)35-18-25-22-13-6-4-11-20(22)21-12-5-7-14-23(21)25/h1-15,24-25H,16-18H2,(H,29,34)(H,30,31)(H,32,33)/b15-8+

- InChIKey: CMSPZBPWZYDWPI-OVCLIPMQSA-N

- ほほえんだ: O(C(NC/C=C/C(NCC(C(=O)O)C1C=CC=CC=1)=O)=O)CC1C2C=CC=CC=2C2=CC=CC=C12

計算された属性

- せいみつぶんしりょう: 470.18417193g/mol

- どういたいしつりょう: 470.18417193g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 5

- 重原子数: 35

- 回転可能化学結合数: 10

- 複雑さ: 740

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 105Ų

- 疎水性パラメータ計算基準値(XlogP): 3.8

3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-enamido-2-phenylpropanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1511184-5000mg |

3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-2-enamido]-2-phenylpropanoic acid |

2172631-99-9 | 5000mg |

$9769.0 | 2023-09-27 | ||

| Enamine | EN300-1511184-500mg |

3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-2-enamido]-2-phenylpropanoic acid |

2172631-99-9 | 500mg |

$3233.0 | 2023-09-27 | ||

| Enamine | EN300-1511184-100mg |

3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-2-enamido]-2-phenylpropanoic acid |

2172631-99-9 | 100mg |

$2963.0 | 2023-09-27 | ||

| Enamine | EN300-1511184-1000mg |

3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-2-enamido]-2-phenylpropanoic acid |

2172631-99-9 | 1000mg |

$3368.0 | 2023-09-27 | ||

| Enamine | EN300-1511184-250mg |

3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-2-enamido]-2-phenylpropanoic acid |

2172631-99-9 | 250mg |

$3099.0 | 2023-09-27 | ||

| Enamine | EN300-1511184-50mg |

3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-2-enamido]-2-phenylpropanoic acid |

2172631-99-9 | 50mg |

$2829.0 | 2023-09-27 | ||

| Enamine | EN300-1511184-10000mg |

3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-2-enamido]-2-phenylpropanoic acid |

2172631-99-9 | 10000mg |

$14487.0 | 2023-09-27 | ||

| Enamine | EN300-1511184-1.0g |

3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-2-enamido]-2-phenylpropanoic acid |

2172631-99-9 | 1g |

$0.0 | 2023-06-05 | ||

| Enamine | EN300-1511184-2500mg |

3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-2-enamido]-2-phenylpropanoic acid |

2172631-99-9 | 2500mg |

$6602.0 | 2023-09-27 |

3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-enamido-2-phenylpropanoic acid 関連文献

-

Guofei Chen,Huiwen Zhao,Liping Song,Xingzhong Fang RSC Adv., 2015,5, 53926-53934

-

Wojciech Juszczyk,Zbigniew Kaszkur RSC Adv., 2022,12, 5312-5323

-

3. Wide channel dielectrophoresis-based particle exchanger with electrophoretic diffusion compensationRaphaël Tornay,Thomas Braschler,Philippe Renaud Lab Chip, 2009,9, 657-660

-

Xiaoming Zhang,Shansheng Yu,Weitao Zheng,Ping Liu Phys. Chem. Chem. Phys., 2014,16, 16615-16622

2172631-99-9 (3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-enamido-2-phenylpropanoic acid) 関連製品

- 98489-83-9(5-(2-hydroxyethyl)-6-methyl-2-(methylsulfanyl)-4(3H)-pyrimidinone)

- 67000-41-3(5-Chloro-3-phenyl-1-vinyl-1H-pyrazole)

- 1867912-26-2(trans-4-{(2-methylphenyl)methylamino}pyrrolidin-3-ol)

- 2680883-49-0(4-{[(Benzyloxy)carbonyl](ethyl)amino}-3-nitrobenzoic acid)

- 2171787-76-9(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-1-methyl-1H-pyrazole-5-carboxylic acid)

- 2138151-56-9(Sodium 2-chloro-6-(methoxycarbonyl)benzene-1-sulfinate)

- 2172149-33-4(3-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutyl-N-(propan-2-yl)acetamido}propanoic acid)

- 2171160-84-0((3S)-3-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylformamido}pentanoic acid)

- 1788845-53-3(1,6-Dihydro-1-methyl-6-oxo-N-[1-(2-pyridinyl)-3-pyrrolidinyl]-3-pyridazinecarboxamide)

- 1934645-67-6(6-methyl-2H,3H,6H-1lambda6-pyrazolo4,3-d1,2thiazole-1,1,3-trione)

推奨される供給者

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量